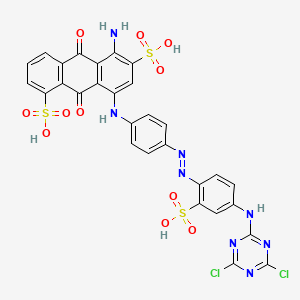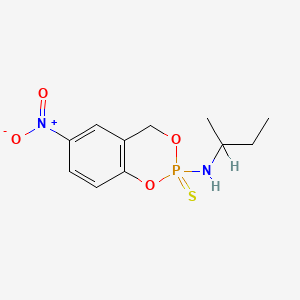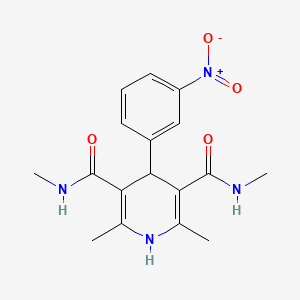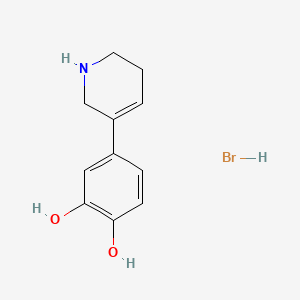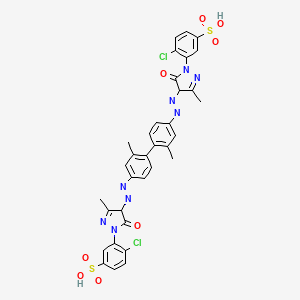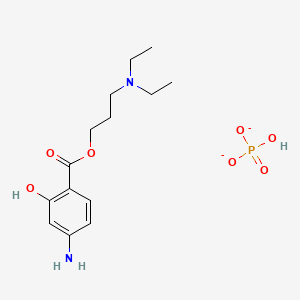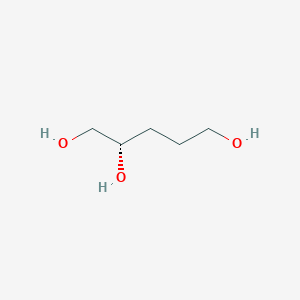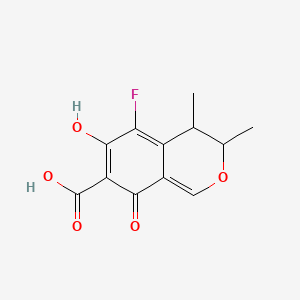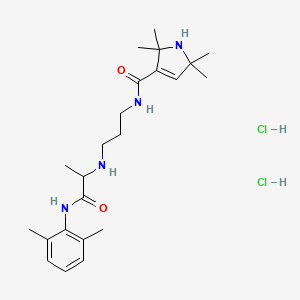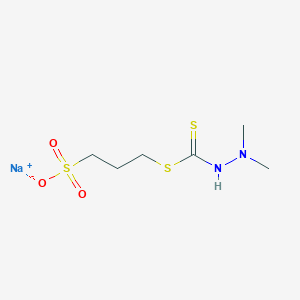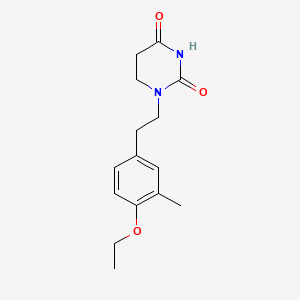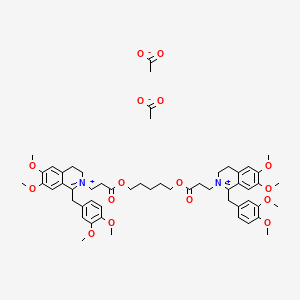
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate is a complex organic compound with a molecular formula of C53H72N2O12 This compound is known for its intricate structure, which includes multiple methoxy groups and isoquinolinium units
Métodos De Preparación
The synthesis of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves several steps. The synthetic route typically includes the following stages:
Formation of the Isoquinolinium Units: The initial step involves the synthesis of the isoquinolinium units through a series of reactions, including the condensation of appropriate benzyl derivatives with isoquinoline precursors.
Linking the Isoquinolinium Units: The next step involves linking the isoquinolinium units through a pentamethylene bridge. This is achieved by reacting the isoquinolinium units with a pentamethylene diol derivative under specific conditions.
Análisis De Reacciones Químicas
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoquinolinium units, converting them into their corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate has several scientific research applications:
Chemistry: In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms.
Biology: In biological research, it is investigated for its potential interactions with various biomolecules, including proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of ion channels and signaling cascades .
Comparación Con Compuestos Similares
Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
94023-63-9 |
|---|---|
Fórmula molecular |
C55H70N2O16 |
Peso molecular |
1015.1 g/mol |
Nombre IUPAC |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoate;diacetate |
InChI |
InChI=1S/C51H64N2O12.2C2H4O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*1-2(3)4/h12-15,28-33H,9-11,16-27H2,1-8H3;2*1H3,(H,3,4)/q+2;;/p-2 |
Clave InChI |
QNBQQMOFUSBQHY-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].COC1=C(C=C(C=C1)CC2=[N+](CCC3=CC(=C(C=C32)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4=C(C5=CC(=C(C=C5CC4)OC)OC)CC6=CC(=C(C=C6)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


